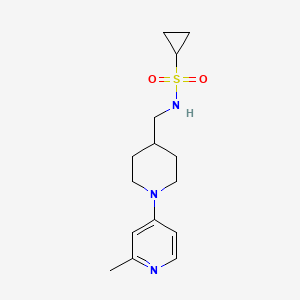

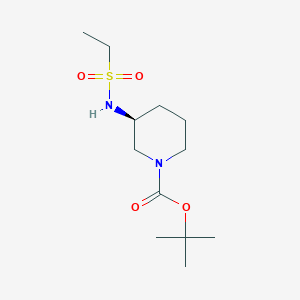

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

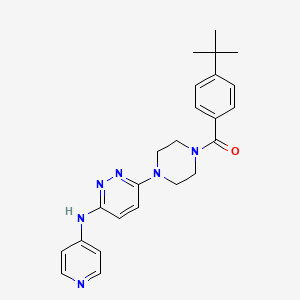

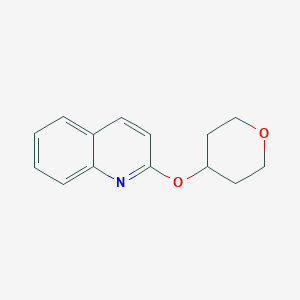

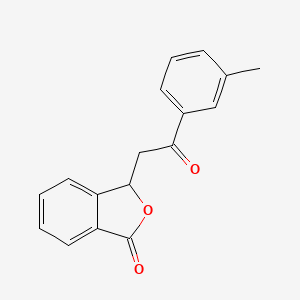

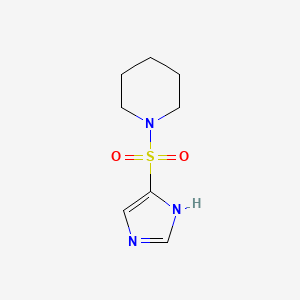

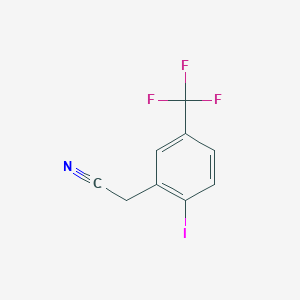

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key features .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity .Applications De Recherche Scientifique

Selective Receptor Ligand Design

Research has shown that the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can lead to the design of selective 5-HT7 receptor ligands. These compounds demonstrate potential in extending a polypharmacological approach to the treatment of complex diseases, such as CNS disorders, through distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Catalysis and Synthesis Innovation

Studies on trifluoromethanesulfonic (triflic) acid have highlighted its efficacy as a catalyst for inducing 5-endo cyclization of homoallylic sulfonamides to pyrrolidines, facilitating the efficient formation of polycyclic systems. This underscores the role of sulfonamides in advancing synthetic methodologies (Haskins & Knight, 2002).

Medicinal Chemistry and Drug Design

Further research into the modification of sulfonamide groups linked to the 4-position of phenyl groups has led to the development of inhibitors for the cyclin-dependent kinase CDK2, showcasing the potential of these compounds in creating targeted therapeutic agents (Griffin et al., 2006).

Antibacterial and Antifungal Properties

Compounds derived from sulfonamides have exhibited potent antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents. Molecular modeling studies have been performed to better understand these interactions and optimize the compounds for therapeutic use (Othman et al., 2019).

Antioxidant and Enzyme Inhibition

Sulfonyl hydrazone scaffolds containing piperidine derivatives have shown significant antioxidant capacity and anticholinesterase activity, suggesting their utility in addressing oxidative stress and related pathologies. These findings demonstrate the multifunctional potential of sulfonamide derivatives in medicinal chemistry (Karaman et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-12-10-14(4-7-16-12)18-8-5-13(6-9-18)11-17-21(19,20)15-2-3-15/h4,7,10,13,15,17H,2-3,5-6,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQPMDSSDZRQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)

![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)

![naphthalen-2-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2454921.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea](/img/structure/B2454922.png)

![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamid e](/img/structure/B2454925.png)